molecular formula C15H20O2 B2474991 (E)-3-(4-pentylphenyl)but-2-enoic acid CAS No. 72770-11-7

(E)-3-(4-pentylphenyl)but-2-enoic acid

Cat. No.: B2474991
CAS No.: 72770-11-7
M. Wt: 232.323
InChI Key: CRVLBCGJELEIKF-VAWYXSNFSA-N
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Description

(E)-3-(4-pentylphenyl)but-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a pentyl chain and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-pentylphenyl)but-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentylbenzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-pentylbenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-pentylphenyl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-3-(4-pentylphenyl)but-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(4-pentylphenyl)but-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and activity at the molecular level are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-butylphenyl)but-2-enoic acid: Similar structure with a butyl chain instead of a pentyl chain.

    (E)-3-(4-hexylphenyl)but-2-enoic acid: Similar structure with a hexyl chain instead of a pentyl chain.

    (E)-3-(4-methylphenyl)but-2-enoic acid: Similar structure with a methyl group instead of a pentyl chain.

Uniqueness

(E)-3-(4-pentylphenyl)but-2-enoic acid is unique due to its specific pentyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(E)-3-(4-pentylphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-3-4-5-6-13-7-9-14(10-8-13)12(2)11-15(16)17/h7-11H,3-6H2,1-2H3,(H,16,17)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLBCGJELEIKF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C(=C/C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72770-11-7
Record name E)-3-(4-pentylphenyl)but-2-enoic acid
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